molecular formula C19H18Cl2N2O3 B268207 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268207
M. Wt: 393.3 g/mol
InChI Key: RCOTXJRUEJDKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as Compound X, is a novel chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X involves the inhibition of protein synthesis by targeting the ribosome. Specifically, it binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA and inhibiting peptide bond formation. This leads to the inhibition of protein synthesis and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X has been shown to have minimal toxicity in non-cancerous cells, indicating its potential as a selective anti-cancer agent. Additionally, it has been reported to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X is its selectivity for cancer cells, which may reduce the risk of side effects in non-cancerous cells. Additionally, its mechanism of action is distinct from other anti-cancer agents, which may provide new opportunities for combination therapies. However, one limitation is its relatively low solubility, which may impact its effectiveness in in vivo studies.

Future Directions

For research on 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X include the optimization of its chemical properties to improve its solubility and efficacy in in vivo studies. Additionally, further studies are needed to elucidate its mechanism of action and potential for combination therapies with other anti-cancer agents. Finally, the potential applications of 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X in other fields, such as infectious disease and neurodegenerative disorders, should be explored.
In conclusion, 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X is a novel chemical compound with potential applications in scientific research, particularly in the field of cancer biology. Its mechanism of action involves the inhibition of protein synthesis by targeting the ribosome, leading to the induction of apoptosis in cancer cells. While it has shown promise as a selective anti-cancer agent, further research is needed to optimize its chemical properties and explore its potential in other fields.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X involves several chemical reactions, including the condensation of 3,5-dichlorobenzoic acid with 4-aminobenzoyl tetrahydrofuran, followed by the addition of N-(tert-butoxycarbonyl)glycine and the deprotection of the resulting intermediate with trifluoroacetic acid. The final step involves the coupling of the deprotected intermediate with N-(tetrahydro-2-furanylmethyl)amine to yield 3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X.

Scientific Research Applications

3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide X has shown potential as a tool compound for scientific research, particularly in the field of cancer biology. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

3,5-dichloro-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-8-13(9-15(21)10-14)19(25)23-16-5-3-12(4-6-16)18(24)22-11-17-2-1-7-26-17/h3-6,8-10,17H,1-2,7,11H2,(H,22,24)(H,23,25)

InChI Key

RCOTXJRUEJDKIG-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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